molecular formula C13H18FNO2 B295139 2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate

2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate

Katalognummer: B295139
Molekulargewicht: 239.29 g/mol
InChI-Schlüssel: YONCAULYRNOUGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom on the benzene ring and a methyl(propan-2-yl)amino group attached to an ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-[Methyl(propan-2-yl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-fluorobenzoic acid or 3-fluorobenzophenone.

    Reduction: 2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[Methyl(propan-2-yl)amino]ethyl benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.

    2-[Methyl(propan-2-yl)amino]ethyl 3-chlorobenzoate: Substitution of fluorine with chlorine can lead to different reactivity and applications.

Uniqueness

2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H18FNO2

Molekulargewicht

239.29 g/mol

IUPAC-Name

2-[methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate

InChI

InChI=1S/C13H18FNO2/c1-10(2)15(3)7-8-17-13(16)11-5-4-6-12(14)9-11/h4-6,9-10H,7-8H2,1-3H3

InChI-Schlüssel

YONCAULYRNOUGB-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)F

Kanonische SMILES

CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.